molecular formula C13H19N5OS B2721509 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-ethylurea CAS No. 1421505-38-5

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-ethylurea

Cat. No. B2721509
CAS RN: 1421505-38-5
M. Wt: 293.39
InChI Key: VVGIKQWWJRKHQP-UHFFFAOYSA-N
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Description

The compound “1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-ethylurea” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiazole ring, and a urea group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiazole rings would likely contribute to the rigidity of the molecule, while the ethyl and urea groups could potentially participate in various interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, pyrazoles can participate in a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole and thiazole rings could potentially make the compound more hydrophobic, while the urea group could potentially form hydrogen bonds .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has explored the synthesis and mechanisms of related heterocyclic compounds, which serve as a foundation for developing new materials with potential applications in pharmaceuticals, materials science, and chemical synthesis. For example, the study by Ledenyova et al. (2018) delves into the unexpected reactions of certain heterocyclic carboxylates with thiourea, revealing mechanisms that could be relevant to the synthesis and functionalization of compounds like the one (Ledenyova et al., 2018).

Catalysis and Transfer Hydrogenation

Compounds containing pyrazolyl and thiazole units have been investigated for their catalytic properties, particularly in the asymmetric transfer hydrogenation of ketones. Magubane et al. (2017) described the synthesis of complexes with pyrazolyl and pyridine ligands that show active catalysis for the transfer hydrogenation of ketones, hinting at potential catalytic applications for related compounds (Magubane et al., 2017).

Antimicrobial Agents

The synthesis of new heterocyclic compounds containing various moieties, including sulfonamido, aiming for antibacterial applications, has been explored. Azab et al. (2013) synthesized compounds with potential antibacterial activities, suggesting similar research paths could be explored for compounds with the 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-ethylurea structure (Azab et al., 2013).

Photophysical Investigation

Compounds incorporating heterocyclic frameworks have been studied for their photophysical properties, indicating potential applications in materials science, such as fluorescent chemosensors for metal ion detection. Asiri et al. (2019) investigated the photophysical properties of a pyrazoline-benzothiazole derivative, providing a model for how similar compounds, including this compound, could be used in the development of new optical materials or sensors (Asiri et al., 2019).

properties

IUPAC Name

1-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5OS/c1-4-14-12(19)15-6-5-11-8-20-13(16-11)18-10(3)7-9(2)17-18/h7-8H,4-6H2,1-3H3,(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGIKQWWJRKHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCC1=CSC(=N1)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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